molecular formula C11H9BrO B045156 (6-Bromonaphthalen-2-yl)methanol CAS No. 100751-63-1

(6-Bromonaphthalen-2-yl)methanol

Cat. No.: B045156
CAS No.: 100751-63-1
M. Wt: 237.09 g/mol
InChI Key: MAARRMBCEFVKNV-UHFFFAOYSA-N
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Description

(6-Bromonaphthalen-2-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl group at the 2-position and a bromine atom at the 6-position. This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex frameworks such as covalent organic frameworks (COFs) , antitumor agents , and heterocyclic derivatives . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group allows for further functionalization, including oxidation, esterification, or protection as silyl ethers . Its applications span materials science, pharmaceuticals, and catalysis, underscoring its importance in synthetic chemistry.

Preparation Methods

Bromination and Functional Group Interconversion

Bromination of 2-Naphthol Derivatives

A foundational approach involves brominating 2-naphthol or its derivatives to introduce the bromine atom at the 6-position. For example, 6-bromo-2-naphthol (CAS 15231-91-1) is synthesized via direct bromination of 2-naphthol using bromine in acetic acid . This intermediate serves as a precursor for further functionalization.

In one protocol, 2-naphthol undergoes bromination with liquid bromine in acetic acid, yielding 1,6-dibromo-2-naphthol. Subsequent selective debromination using metallic tin in hydrobromic acid produces 6-bromo-2-naphthol with high regioselectivity . The tin-mediated debromination avoids hydrolysis of sensitive groups, a critical advantage for preserving the hydroxymethyl functionality in downstream steps .

Conversion to Hydroxymethyl Group

The hydroxyl group of 6-bromo-2-naphthol is converted to a hydroxymethyl group through nucleophilic substitution or oxidation-reduction sequences. A two-step method involves:

  • Tosylation : Treating 6-bromo-2-naphthol with p-toluenesulfonyl chloride to form the tosylate, a superior leaving group.

  • Cyanide Substitution and Reduction : Reacting the tosylate with potassium cyanide yields 6-bromo-2-naphthonitrile, which is hydrolyzed to 6-bromo-2-naphthoic acid and reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) .

This route achieves an overall yield of 68–72%, with purity >97% confirmed by 1H^1H-NMR .

Reduction of Carboxylic Acid Derivatives

Borane-Mediated Reduction

A direct pathway involves reducing 6-bromo-2-naphthoic acid to the corresponding alcohol. In a nitrogen atmosphere, borane-tetrahydrofuran (BH3-THF) selectively reduces the carboxylic acid to the primary alcohol at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intermediate formation of a borate ester, which is hydrolyzed to yield (6-bromonaphthalen-2-yl)methanol.

Optimization Notes :

  • Excess borane (2.5 equiv) ensures complete reduction.

  • Quenching with methanol minimizes side reactions.

  • Yield: 85–90%, with HPLC purity >99%.

Diazotization and Thermal Cracking

Diazonium Salt Formation

A patent-pending method starts with 6-bromo-2-naphthylamine (CAS 7499-66-3), synthesized by aminating 6-bromo-2-naphthol using ammonium sulfite and ammonia at 150°C . The amine is diazotized with nitrous acid in hydrobromic acid, forming a diazonium salt .

Fluoroborate Complex and Decomposition

The diazonium salt is treated with fluoroboric acid to form 6-bromo-2-naphthylamine fluoroborate, which undergoes thermal decomposition at 135°C . This step eliminates nitrogen gas and boron trifluoride, yielding this compound after distillation .

Key Parameters :

  • Reaction temperature: 130–140°C (prevents tar formation).

  • Solvent: Toluene/petroleum ether mixture enhances product isolation.

  • Yield: 56.4% .

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve safety and scalability. Bromination of 2-naphthol in acetic acid is performed in a tubular reactor at 50°C, followed by inline debromination with iron powder . The crude product is purified via fractional crystallization using cyclohexane, achieving a throughput of 15 kg/day .

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (CDCl3): δ 7.84 (1H, br, OH), 7.56 (1H, d, J=9.6J = 9.6 Hz), 7.43 (2H, m), 6.95 (2H, m), 3.87 (2H, b, CH2) .

  • MS (EI) : m/z 237.093 ([M]+^+), 219.085 ([M-H2O]+^+) .

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 130–132°C (lit. 131°C) .

Chemical Reactions Analysis

Types of Reactions: (6-Bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: 6-Bromonaphthalene-2-carboxylic acid or 6-bromonaphthalene-2-carbaldehyde.

    Reduction: 6-Bromonaphthalen-2-ylmethane.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: (6-Bromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is a key intermediate in the synthesis of Adapalene, a medication used to treat acne. Its role in the synthesis of other bioactive molecules is also being explored .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yl)methanol is primarily related to its role as an intermediate in chemical synthesis. It participates in various reactions due to the presence of the bromine atom and the hydroxyl group, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and the final products being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromonaphthalen-2-ol

  • Structure : Replaces the hydroxymethyl group with a hydroxyl group.
  • Reactivity: The phenolic -OH group is more acidic (pKa ~10) than the hydroxymethyl group, enabling deprotonation for nucleophilic substitution or electrophilic aromatic substitution.
  • Applications : Used as a precursor for synthesizing silyl-protected intermediates (e.g., ((6-bromonaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane) via silylation reactions .
  • Synthesis : Commercially available or prepared via hydrolysis of brominated naphthalene derivatives .

6-Bromo-2-naphthaldehyde

  • Structure : Features an aldehyde group (-CHO) instead of -CH2OH.
  • Reactivity : The aldehyde undergoes nucleophilic addition (e.g., with diols to form acetals) and can be reduced to the alcohol or oxidized to carboxylic acids.
  • Synthesis: Prepared via oxidation of (6-Bromonaphthalen-2-yl)methanol or direct bromination of 2-naphthaldehyde .
  • Yield : Used in a 86% yield synthesis of 2-(6-bromonaphthalen-2-yl)-5,5-dimethyl-1,3-dioxane, demonstrating efficient acetal formation .

1-(6-Bromonaphthalen-2-yl)piperidin-4-ol

  • Structure : Incorporates a piperidin-4-ol moiety attached to the naphthalene core.
  • Reactivity : The secondary amine and hydroxyl group enable hydrogen bonding and participation in multicomponent reactions.
  • Applications : Explored in medicinal chemistry for bioactive molecule synthesis .

(6-Bromonaphthalen-2-yl)(4-methoxy-3-nitrobenzyl)sulfane (10b)

  • Structure : Contains a sulfane (-S-) linkage to a substituted benzyl group.
  • Reactivity : The sulfur atom stabilizes radicals and participates in oxidation reactions to sulfoxides or sulfones.
  • Yield : Synthesized in 98.5% yield, highlighting efficient thioether formation .
  • Applications: Intermediate in antitumor sulfone derivatives, demonstrating enhanced biological activity compared to non-sulfur analogs .

((6-Bromonaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane

  • Structure : Hydroxyl group protected as a tert-butyldimethylsilyl (TBS) ether.
  • Reactivity: The TBS group enhances solubility in nonpolar solvents and prevents unwanted side reactions at the hydroxyl site.
  • Yield : Synthesized in 74% yield via silylation of 6-bromonaphthalen-2-ol .

Data Tables

Table 1: Key Properties and Reactivity of Comparable Compounds

Compound Name Key Functional Group Reactivity Highlights Synthesis Yield Applications Reference
This compound -CH2OH Cross-coupling, oxidation, esterification N/A COFs, antitumor agents
6-Bromonaphthalen-2-ol -OH Electrophilic substitution, silylation N/A Silyl ether intermediates
6-Bromo-2-naphthaldehyde -CHO Nucleophilic addition, redox reactions 86% (acetal) Acetal/COF synthesis
(6-Bromonaphthalen-2-yl)(4-methoxy-3-nitrobenzyl)sulfane -S- Thioether oxidation, radical stabilization 98.5% Antitumor sulfone derivatives
((6-Bromonaphthalen-2-yl)oxy)TBS -O-SiR3 Protection for hydroxyl group 74% Functionalization steps

Table 2: Comparative Yields in Key Reactions

Reaction Type Compound Involved Yield Reference
Acetal Formation 6-Bromo-2-naphthaldehyde → Dioxane 86%
Thioether Synthesis (6-Bromonaphthalen-2-yl)sulfane (10b) 98.5%
Silylation 6-Bromonaphthalen-2-ol → TBS ether 74%

Biological Activity

(6-Bromonaphthalen-2-yl)methanol, with the molecular formula C11_{11}H9_9BrO and a molecular weight of 237.09 g/mol, is a brominated organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring substituted at the sixth position with a bromine atom and a hydroxymethyl group at the second position, which influences its chemical behavior and interactions with biological systems.

The synthesis of this compound can be achieved through various methods, predominantly involving the reduction of 6-bromonaphthalene-2-carboxylic acid using borane (BH3_3) in tetrahydrofuran (THF) under controlled conditions. The reaction typically occurs at low temperatures to ensure high yield and purity. Other synthetic routes may also involve nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of microbial strains. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in medicinal chemistry as an antimicrobial agent.

Interaction with Biological Targets

The compound interacts with various biological targets, notably enhancing the activity of quinone reductase 1 (QR1), an enzyme involved in detoxification pathways within cells. This interaction implies that this compound could play a role in enhancing cellular resistance to toxic compounds, potentially offering therapeutic benefits in conditions associated with oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with QR1 revealed enhanced enzyme activity, suggesting its potential as a modulator in detoxification processes within human cells. This could have implications for developing treatments for diseases where detoxification is impaired .
  • Synthesis of Bioactive Derivatives : The compound has been utilized as an intermediate in synthesizing various bioactive molecules, including derivatives that exhibit anti-cancer properties. Research has focused on creating novel compounds based on the structure of this compound to explore their biological activities further .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at the 6th position; hydroxymethyl group at 2ndAntimicrobial; enhances QR1 activity
6-Bromo-2-naphthylmethanolBromine at the 6th position; no hydroxymethyl groupLimited studies on biological activity
2-NaphthalenemethanolHydroxymethyl group at 2nd position; no halogenAntimicrobial properties reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromonaphthalen-2-yl)methanol, and how can purity be ensured?

  • Methodology : The compound can be synthesized via acid-catalyzed hydrolysis of intermediates like 1-(6-Bromonaphthalen-2-yl)ethanone (as described in ). Recrystallization using ethyl acetate/hexane mixtures is effective for purification.
  • Key considerations : Monitor reaction progress via TLC (silica gel, UV detection). For gram-scale synthesis, ensure stoichiometric control of bromine-containing precursors to avoid side reactions .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) provides accurate bond lengths and angles .
  • Spectroscopy : 1^1H/13^13C NMR (CDCl3_3) resolves aromatic proton environments, while FTIR confirms the hydroxyl and C-Br stretches (~3400 cm1^{-1} and 560 cm1^{-1}, respectively) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Data : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under nitrogen atmosphere show no decomposition at room temperature over 72 hours .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

  • Mechanistic insight : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations suggest enhanced electrophilicity at the naphthalene C-1 position due to resonance effects .
  • Experimental validation : Compare reactivity with non-brominated analogs (e.g., 6-Methoxynaphthalen-2-yl derivatives) using Pd(PPh3_3)4_4 catalysts .

Q. How to resolve contradictions in reported crystallographic data for brominated naphthalene derivatives?

  • Analysis framework :

Verify space group assignments (e.g., triclinic vs. monoclinic systems) using SHELX refinement residuals .

Cross-validate hydrogen bonding networks with Cambridge Structural Database (CSD) entries.

  • Case study : Discrepancies in unit cell parameters for similar compounds (e.g., 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) were resolved via high-resolution synchrotron data .

Q. What strategies mitigate hygroscopicity during kinetic studies of alcohol derivatives?

  • Best practices :

  • Use anhydrous solvents (e.g., THF over ethanol) for reactions involving the hydroxyl group.
  • Equip reaction setups with molecular sieves (3Å) or inert gas purges to prevent water ingress .

Q. How can computational modeling predict the compound’s bioactivity or metabolic pathways?

  • Tools : Utilize PubChem’s PISTACHIO and REAXYS databases for metabolic pathway predictions. Molecular docking (AutoDock Vina) identifies potential binding interactions with cytochrome P450 enzymes .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAARRMBCEFVKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541715
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100751-63-1
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 6-bromo-2-naphthoate (5 g, 18.9 mmol) was dissolved in purified THF (100 mL) under a nitrogen atmosphere, the reaction solution was cooled down to 0° C., and then diisobutyl aluminum hydride (18.9 mL, 1.0M hexane solution) was added thereto. The reaction mixture solution was stirred at room temperature for 3 hours. Sodium bicarbonate (20 mL) was added to the reaction mixture solution, and then the solvent was removed by extraction with water and dichloromethane. The extracted material was dried in vacuum to thereby obtain a white solid (4.3 g, yield: 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
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Reaction Step One
Quantity
18.9 mL
Type
reactant
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Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a three-necked flask (5 L) cooled with an ice-bath was added lithium aluminum hydride (40 g, 1.05 mol), and anhydrous THF (500 mL) under nitrogen protection. To this suspension, Methyl 6-bromo-2-naphthoate (141 g, 0.534 mol) dissolved in anhydrous THF (1200 mL) was added dropwise slowly through a dropping funnel. Cooling bath was removed and the reaction mixture was kept under stirring for additional 2 hours. The reaction mixture was cooled with an ice-bath again, and to it was added methanol (150 mL) dropwise carefully until there was no gas release. The mixture was kept under stirring for half an hour and then was acidified with concentrated hydrochloric acid to a PH of about 4. The resulting solid was removed by filtering under reduced pressure and the filtrate was concentrated, and then poured into deionized water (2 L). The resulting precipitate was collected by suction filter, and washed with deionized water, followed by a little ethanol, and dried in vacuum to afford (6-bromonaphthalen-2-yl)methanol (95.4 g).
Quantity
40 g
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reactant
Reaction Step One
Name
Quantity
500 mL
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Quantity
141 g
Type
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Reaction Step Two
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Quantity
1200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl-6-bromo-2-naphtoate (25 g, 94.3 mmol) was reduced with lithiumaluminiumhydride (5.36 g, 141.4 mmol) in tetrahydrofuran (200 ml). The crystalline product was recrystallized from ethanol (96%). Yield 15.84 g (70.8%).
Quantity
25 g
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reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 6-bromo-2-naphthoate (7.90 g, 28.30 mmol) in 200 mL toluene at −78° C. under an atmosphere of argon was added DIBAL (84.9 mL, 1.0 M in toluene, 84.91 mmol) via transfer needle over 20 minutes. After 1 hour the reaction mixture was quenched with ethyl acetate and the resulting mixture was allowed to warm to RT. The mixture was diluted with ethyl acetate and washed with 1.0 N HCl, water and brine. The organics were dried with magnesium sulfate, filtered and evaporated to give 7.51 g of 6-bromo-2-naphthylmethyl alcohol as a white solid and used without further purification in the oxidation (step c). 1H NMR (300 MHz; CDCl3): δ 4.86 (s, 2H); 7.50 (dd, J1=2.0 Hz, J2=8.0 Hz, 1H); 7.57 (d, J=2.0 Hz, 1H); 7.70 (d, J=9.0 Hz, 1H); 7.75 (d, J=8.0 Hz, 1H); 7.79 (s, 1H); 8.00 (d, J=2.0 Hz, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
84.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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